molecular formula C17H14INO B13815067 1-[(4-iodophenyl)methyl]-2-methylindole-3-carbaldehyde

1-[(4-iodophenyl)methyl]-2-methylindole-3-carbaldehyde

Cat. No.: B13815067
M. Wt: 375.20 g/mol
InChI Key: GDBBEGVKGVHZQW-UHFFFAOYSA-N
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Description

1-[(4-Iodophenyl)methyl]-2-methylindole-3-carbaldehyde is an organic compound with significant interest in various fields of scientific research. This compound is characterized by the presence of an indole core, a methyl group, and an iodophenyl moiety, making it a versatile molecule for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[(4-iodophenyl)methyl]-2-methylindole-3-carbaldehyde typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 4-iodobenzyl bromide and 2-methylindole.

    Reaction Conditions: The reaction is carried out under anhydrous conditions using a suitable solvent like dichloromethane or toluene. A base such as potassium carbonate is used to facilitate the reaction.

    Procedure: The 4-iodobenzyl bromide is reacted with 2-methylindole in the presence of a base to form the desired product. The reaction mixture is then purified using column chromatography to obtain the pure compound.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions: 1-[(4-Iodophenyl)methyl]-2-methylindole-3-carbaldehyde undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids.

    Reduction: Reduction reactions using agents like sodium borohydride can convert the aldehyde group to an alcohol.

    Substitution: The iodophenyl moiety allows for substitution reactions, such as Suzuki-Miyaura coupling, to introduce different functional groups.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Palladium-catalyzed Suzuki-Miyaura coupling using boronic acids.

Major Products:

    Oxidation: Corresponding carboxylic acids.

    Reduction: Corresponding alcohols.

    Substitution: Various substituted indole derivatives.

Scientific Research Applications

1-[(4-Iodophenyl)methyl]-2-methylindole-3-carbaldehyde has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of complex organic molecules and heterocycles.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a precursor for drug development, particularly in the synthesis of indole-based pharmaceuticals.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 1-[(4-iodophenyl)methyl]-2-methylindole-3-carbaldehyde involves its interaction with various molecular targets and pathways:

    Molecular Targets: The compound can interact with enzymes, receptors, and other proteins, leading to modulation of their activities.

    Pathways Involved: It may influence signaling pathways related to cell growth, apoptosis, and metabolism, contributing to its potential therapeutic effects.

Comparison with Similar Compounds

  • 1-(4-Iodophenyl)-2-methyl-1H-imidazole
  • 1-(4-Methylphenyl)-1H-imidazole-4-carboxylic acid hydrochloride
  • 1-Cyclohexyl-1H-imidazole-4-carboxylic acid hydrochloride

Properties

Molecular Formula

C17H14INO

Molecular Weight

375.20 g/mol

IUPAC Name

1-[(4-iodophenyl)methyl]-2-methylindole-3-carbaldehyde

InChI

InChI=1S/C17H14INO/c1-12-16(11-20)15-4-2-3-5-17(15)19(12)10-13-6-8-14(18)9-7-13/h2-9,11H,10H2,1H3

InChI Key

GDBBEGVKGVHZQW-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C2=CC=CC=C2N1CC3=CC=C(C=C3)I)C=O

Origin of Product

United States

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